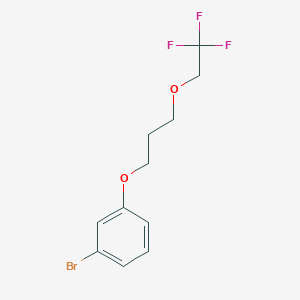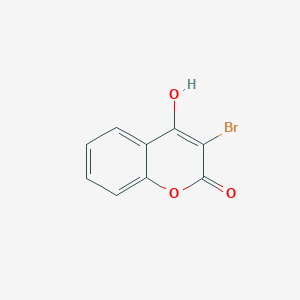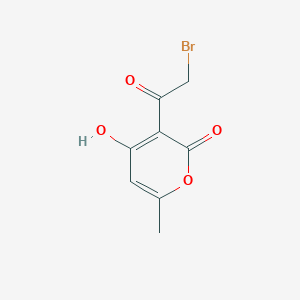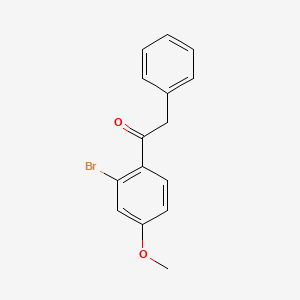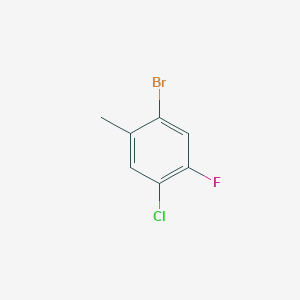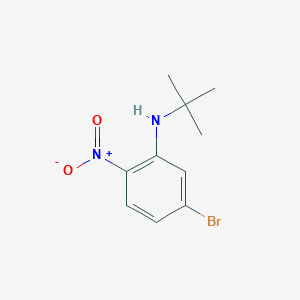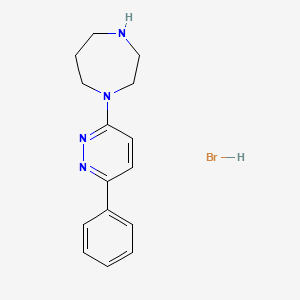
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide
説明
The compound “1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a diazepane ring (a seven-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is likely to be quite complex. The presence of multiple rings (phenyl, pyridazine, and diazepane) suggests a highly conjugated and potentially rigid structure. The pyridazine ring, in particular, is a less common diazine that could contribute unique properties .科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of new heterocycles related to aryl[e][1,3]diazepinediones. These compounds, including various diazepine derivatives, have shown significant potential in drug design due to their novel non-planar heterocyclic structures. Studies have detailed the synthesis, chemical properties, and potential applications of these compounds as precursors to drug-like molecules, highlighting their importance in medicinal chemistry (Bardovskyi et al., 2020).
Mechanistic Insights into Chemical Reactions
Investigations into the mechanisms of ring contractions and rearrangements of diazepine derivatives provide foundational knowledge for the development of novel synthetic pathways and the optimization of existing ones. For example, the study of the rearrangement mechanisms of 5-substituted 6H-4,5-dihydro-3,7-diphenyl-1,2-diazepines has elucidated pathways that are crucial for the synthesis of pyridazine derivatives (Amiet & Johns, 1968).
Potential in Drug Development
The development of diazepine-based compounds for medicinal applications is a significant area of interest. Research into the synthesis of 6‐amino‐1‐benzyl‐4‐methylhexahydro‐1H‐1,4-diazepine and related structures has opened new avenues for creating compounds with potential therapeutic applications. These studies often focus on the synthesis of novel compounds that could serve as the basis for the development of new drugs (Kato, Harada, & Morie, 1995).
Enzyme Inhibition and Cytotoxicity
The exploration of palladacycles, including those derived from diazepine compounds, in the context of enzyme inhibition and cytotoxicity against cancer cells, represents another crucial application. These studies contribute to the identification of compounds with potential use in cancer treatment, further emphasizing the versatility of diazepine derivatives in scientific research (Spencer et al., 2009).
将来の方向性
特性
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-1,4-diazepane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4.BrH/c1-2-5-13(6-3-1)14-7-8-15(18-17-14)19-11-4-9-16-10-12-19;/h1-3,5-8,16H,4,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJVTWRWKBIKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



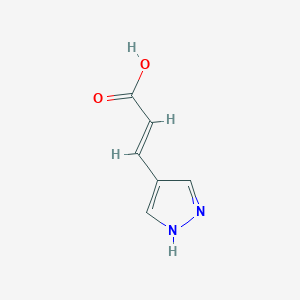
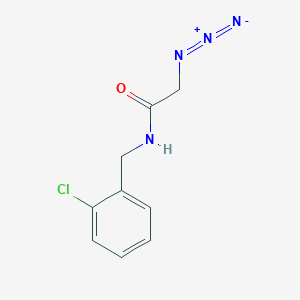
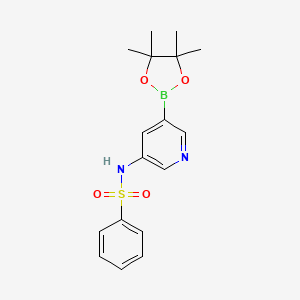
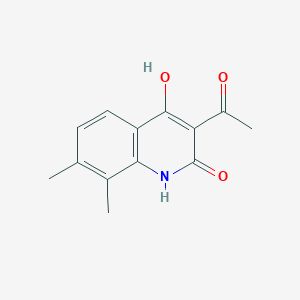
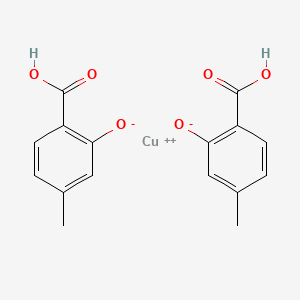
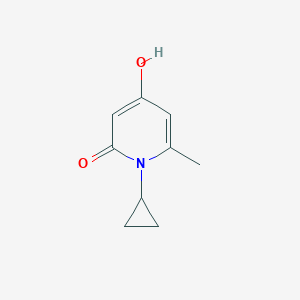
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
